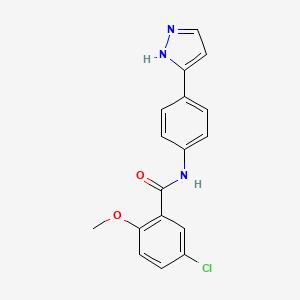

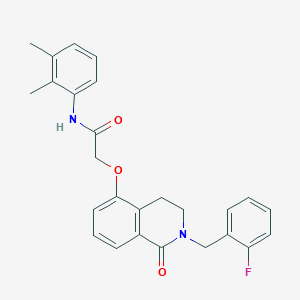

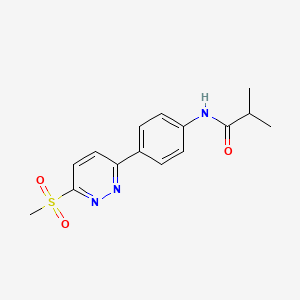

![molecular formula C22H15N5 B2839468 1-{4-[2-(2-吡啶基)-4-嘧啶基]苯基}-1H-1,3-苯并咪唑 CAS No. 685106-90-5](/img/structure/B2839468.png)

1-{4-[2-(2-吡啶基)-4-嘧啶基]苯基}-1H-1,3-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are versatile heterocyclic cores that are used in the treatment of numerous diseases and have shown promising therapeutic potential . They exert their effects mainly by interacting with various receptors and proteins .

Synthesis Analysis

The synthesis of benzimidazoles generally involves a two-step reaction . The first step involves the reaction of aniline derivatives with a suitable compound to obtain intermediate products . The intermediates are then condensed with different 2-aminopyridines to give the final compounds .

Molecular Structure Analysis

Benzimidazoles contain nitrogen in a bicyclic scaffold . The substituent’s tendency and position on the benzimidazole ring significantly contribute to its activity . For example, substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity .

Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The lipophilic group at R5 favors COX-1 inhibition, a hydrophilic group enhances COX-2 inhibition, and a methoxy substitution favors 5-lipoxygenase inhibition .

科学研究应用

Antifungal Activity

1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole has been investigated for its antifungal potential. Researchers synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moieties. These compounds were evaluated against eight phytopathogens. Notably:

- Homologous modeling and molecular docking revealed possible binding modes of these compounds with CYP51, providing guidance for the discovery of new 1,2,4-triazole fungicides .

Antipromastigote Activity

Molecular simulation studies justified the potent in vitro antipromastigote activity of compound 13, which exhibited a desirable fitting pattern in the LmPTR1 pocket (active site) with lower binding free energy (−9.8 kcal/mol) .

Anticancer Potential

While not directly related to SMR000126184, other pyridine derivatives have been explored for their anticancer properties. For instance, 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines were designed and synthesized, and their cytotoxic potential was studied .

作用机制

Target of Action

Benzimidazole derivatives, which smr000126184 is a part of, are known to exhibit a wide range of biological activities .

Mode of Action

It’s worth noting that benzimidazole derivatives have been found to inhibit the aggregation of alpha-synuclein (α-syn), a protein that forms toxic aggregates in neurodegenerative conditions like parkinson’s disease . This suggests that SMR000126184 might interact with its targets to prevent the formation of these harmful aggregates.

Biochemical Pathways

The inhibition of α-syn aggregation suggests that it might affect pathways related to protein folding and aggregation, which are crucial in neurodegenerative diseases .

Pharmacokinetics

The benzimidazole core is known for its good bioavailability and stability .

Result of Action

The potential inhibition of α-syn aggregation suggests that it might prevent the formation of toxic protein aggregates, thereby potentially mitigating the neurotoxicity and neurodegeneration associated with conditions like parkinson’s disease .

未来方向

Benzimidazoles have shown promising therapeutic potential and are being researched for the development of new drugs . The structure-activity relationship (SAR) of benzimidazoles is a key area of focus, which will be helpful for researchers in designing and developing potential drugs to target inflammation-promoting enzymes .

属性

IUPAC Name |

1-[4-(2-pyridin-2-ylpyrimidin-4-yl)phenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5/c1-2-7-21-19(5-1)25-15-27(21)17-10-8-16(9-11-17)18-12-14-24-22(26-18)20-6-3-4-13-23-20/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHORYJGDBVDII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

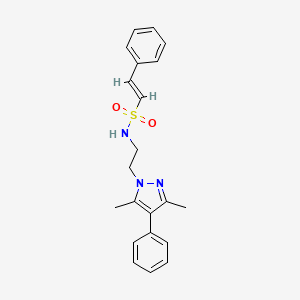

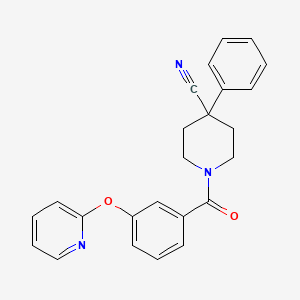

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2839393.png)

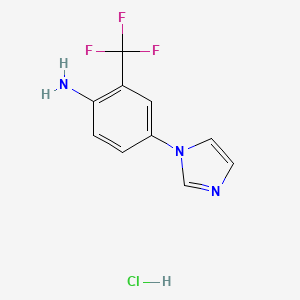

![2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2839394.png)

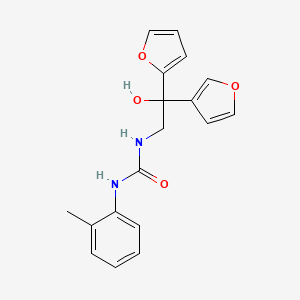

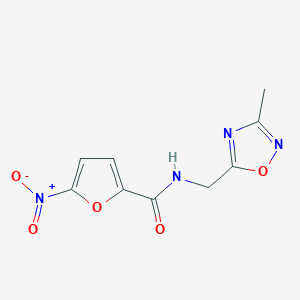

![1,3-dimethyl-2,4-dioxo-7-propyl-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2839407.png)